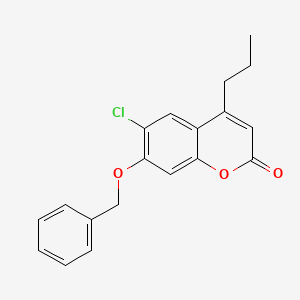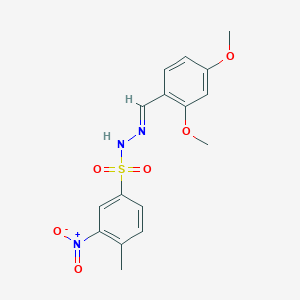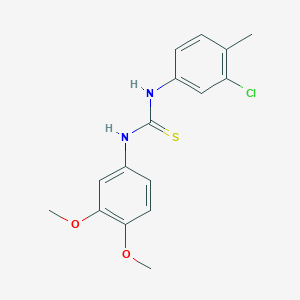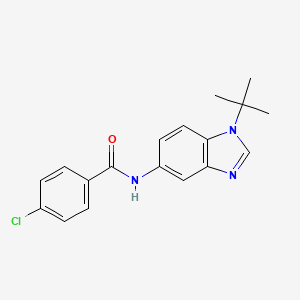![molecular formula C15H16N4O3S B5802432 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as ML-18, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the production of pro-inflammatory cytokines and the degradation of extracellular matrix, respectively. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, which could potentially be used to treat bacterial infections. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, which could potentially be used to treat cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biological activities, which could potentially be used to treat a wide range of diseases. However, there are also some limitations to using 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments. The compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, the compound has not been tested in clinical trials, so its efficacy and safety in humans are not known.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the cellular pathways that are targeted by 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide and determining the downstream effects of these pathways. Another potential direction is to investigate the toxicity profile of the compound. This could involve testing the compound in animal models to determine its safety and efficacy. Additionally, further studies could be conducted to investigate the potential applications of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections. Finally, further optimization of the synthesis method could be performed to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-14(20)11-5-7-18(8-6-11)15-17-13(9-23-15)10-1-3-12(4-2-10)19(21)22/h1-4,9,11H,5-8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLJWVQVXGUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
